molecular formula C8H7ClO3 B8322288 Carbonic acid, chloromethyl phenyl ester CAS No. 35180-03-1

Carbonic acid, chloromethyl phenyl ester

Cat. No.: B8322288
CAS No.: 35180-03-1
M. Wt: 186.59 g/mol
InChI Key: UCSVAARRMAMTIF-UHFFFAOYSA-N
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Description

This compound belongs to the class of carbonic acid esters, which are characterized by their R-O-CO-O-R' structure. The chloromethyl substituent introduces both steric and electronic effects, enhancing reactivity in nucleophilic substitution or hydrolysis reactions compared to non-halogenated analogs .

describes methodologies for chloromethyl-containing intermediates, suggesting that chloromethylation of phenyl carbonates or transesterification could be viable routes .

Applications: Chlorinated esters are often utilized as intermediates in organic synthesis, pharmaceuticals, and agrochemicals. The chloromethyl group’s leaving-group capability (Cl⁻) makes it valuable in polymer crosslinking or derivatization reactions .

Properties

CAS No.

35180-03-1

Molecular Formula

C8H7ClO3

Molecular Weight

186.59 g/mol

IUPAC Name

chloromethyl phenyl carbonate

InChI

InChI=1S/C8H7ClO3/c9-6-11-8(10)12-7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

UCSVAARRMAMTIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)OCCl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Physical Properties

The following table compares carbonic acid, chloromethyl phenyl ester with structurally related carbonic acid esters:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Evidence Source
This compound Phenyl, chloromethyl C₈H₇ClO₃ 186.59 (calculated) Likely low boiling point; polar due to Cl Inferred
Carbonic acid, decyl phenyl ester Phenyl, decyl (C₁₀H₂₁) C₁₇H₂₆O₃ 278.39 Hydrophobic; high lipophilicity
Carbonic acid, t-butyl phenyl ester Phenyl, t-butyl (C(CH₃)₃) C₁₁H₁₄O₃ 194.23 Steric hindrance; thermal stability
Carbonic acid, 4-methylphenyl 4-nitrophenyl ester 4-methylphenyl, 4-nitrophenyl C₁₄H₁₁NO₅ 273.24 Electron-withdrawing nitro group; reactive

Notes:

  • Chloromethyl phenyl ester : The chlorine atom increases polarity and susceptibility to hydrolysis compared to alkyl-substituted esters. Its molecular weight is lower than analogs with long alkyl chains (e.g., decyl phenyl ester) .
  • t-Butyl phenyl ester : The bulky tert-butyl group reduces reactivity in sterically demanding reactions but enhances thermal stability .
  • 4-Methylphenyl 4-nitrophenyl ester: The nitro group (NO₂) withdraws electrons, making the ester more reactive toward nucleophiles. This contrasts with the chloromethyl variant, where Cl acts as a leaving group .

Reactivity and Chemical Behavior

Hydrolysis
  • Chloromethyl phenyl ester: Expected to undergo rapid hydrolysis in aqueous basic conditions due to the labile Cl⁻ leaving group, forming phenyl carbonate and HCl. This contrasts with non-halogenated esters (e.g., decyl phenyl ester), which require acidic or enzymatic catalysis for hydrolysis .
  • t-Butyl phenyl ester : Hydrolysis is slower due to steric hindrance from the tert-butyl group, requiring strong acids/bases .
Nucleophilic Substitution
  • The chloromethyl group facilitates SN2 reactions , enabling substitution with nucleophiles (e.g., amines, thiols). This property is absent in esters like decyl phenyl or t-butyl phenyl carbonates, which lack a good leaving group .

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